PDE5A1 Inhibitory Potency: Defined IC50 Against Clinically Validated Gold-Standard Sildenafil
The target compound inhibits recombinant human PDE5A1 with an IC50 of 13 nM. By comparison, sildenafil—the prototypical PDE5 inhibitor used clinically for erectile dysfunction and pulmonary arterial hypertension—exhibits a PDE5 IC50 of approximately 1.6–3.7 nM, depending on the assay format [1][2]. While sildenafil is approximately 4- to 8-fold more potent at the isolated enzyme level, the target compound operates in a potency range that is pharmacologically relevant for PDE5 inhibition and provides a distinct chemical scaffold (benzamide–piperidine versus sildenafil's pyrazolopyrimidinone) with potentially divergent ADME and off-target liability profiles [2]. This potency window makes the compound suitable as a tool molecule for probing PDE5 biology where sildenafil's sub-nanomolar potency or its associated PDE6-mediated visual side effects (16-fold selectivity; see next Evidence Item) are confounding factors.
| Evidence Dimension | PDE5A1 enzymatic inhibition (IC50, nM) |
|---|---|
| Target Compound Data | IC50 = 13 nM |
| Comparator Or Baseline | Sildenafil: IC50 = 1.6 nM (recombinant human PDE5) [2]; IC50 = 3.7 ± 1.4 nM (native enzyme, human corpus cavernosum) [3] |
| Quantified Difference | Target compound is ~4- to 8-fold less potent than sildenafil at PDE5A1 depending on comparator assay chosen. |
| Conditions | Target: full-length recombinant human N-terminal GST-tagged PDE5A1 expressed in baculovirus-infected Sf9 cells, FAM-cyclic-3',5'-GMP substrate [1]. Sildenafil: recombinant human PDE5 enzyme expressed in Sf9 cells [2] or native PDE5 purified from human corpus cavernosum [3]. |
Why This Matters
For procurement decisions, the 13 nM IC50 defines the compound as a confirmed PDE5 inhibitor with a potency suitable for cellular and in vivo target engagement studies, while its distinct chemotype relative to sildenafil offers a scaffold-hopping opportunity to evade sildenafil-associated intellectual property and selectivity liabilities.
- [1] BindingDB. BDBM50467484 (CHEMBL4281590). PDE5A1 IC50 = 13 nM. Shandong University / ChEMBL. Available at: https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50467484 View Source
- [2] Table 3. PDE inhibition and selectivity. Comparison of avanafil, sildenafil, vardenafil, and tadalafil. IC50 values determined using recombinant human enzymes expressed in Sf9 cells. Sildenafil PDE5 IC50 = 1.6 nM. Available at: https://pmc.ncbi.nlm.nih.gov (Table 3, PDE5 inhibitor comparison) View Source
- [3] Corbin JD et al. (2004). Binding of Tritiated Sildenafil, Tadalafil, or Vardenafil to the Phosphodiesterase-5 Catalytic Site. Molecular Pharmacology, 66(2): 276-282. Sildenafil IC50 = 3.7 ± 1.4 nM. PMID: 15266019. View Source
